N1-Propionyl Versus N1-Acetyl Substitution: Impact on Naphthamide Positioning Preference (2-Naphthamide vs 1-Naphthamide Isomer Selection)
Among commercially catalogued N1-acyl tetrahydroquinoline-6-yl naphthamides, the N1-propionyl variant (CAS 955594-07-7) is exclusively paired with the 2-naphthamide isomer, whereas the N1-acetyl variant is available in both 1-naphthamide and 2-naphthamide forms. In the broader tetrahydroquinoline-naphthamide patent literature (US 9,073,820), the naphthamide attachment position (1- vs 2-naphthoyl) is a critical determinant of CREB inhibitory potency, with 2-naphthamide congeners consistently demonstrating superior transcriptional inhibition compared to 1-naphthamide isomers in HEK 293T cell-based CREB luciferase reporter assays [1]. The N1-propionyl-2-naphthamide combination thus represents a defined, non-interchangeable structural entity. Importantly, the propionyl group provides an intermediate steric and lipophilic profile (estimated ΔlogP ≈ +0.5 to +0.7 relative to acetyl; Δmolecular volume ≈ +15 ų) that may fine-tune target engagement relative to both smaller (acetyl) and larger (isobutyryl, benzoyl) N1-substituents .
| Evidence Dimension | N1-acyl substituent identity and naphthamide positional isomer pairing |
|---|---|
| Target Compound Data | N1-propionyl exclusively paired with 2-naphthamide (CAS 955594-07-7); MW 358.4; estimated logP ~3.8–4.2 |
| Comparator Or Baseline | N1-acetyl paired with either 1-naphthamide or 2-naphthamide; MW 344.4; estimated logP ~3.2–3.5; N1-isobutyryl (MW 372.5) and N1-benzoyl (MW 406.5) analogs also available |
| Quantified Difference | Estimated ΔlogP target vs acetyl-2-naphthamide: +0.5 to +0.7; ΔMW: +14.0 Da; exclusive 2-naphthamide pairing constrains isomer selection |
| Conditions | Physicochemical estimation based on SMILES structure; CREB reporter assay context from US 9,073,820 patent family for class-level naphthamide positional SAR |
Why This Matters
For procurement decisions, the exclusive 2-naphthamide pairing of the propionyl variant eliminates ambiguity in isomer selection that exists for the acetyl analog, while the intermediate lipophilicity may offer a distinct pharmacokinetic profile in cell-based screening cascades.
- [1] Oregon Health & Science University. US Patent 9,073,820. Pharmaceutical compositions comprising napthamides. Issued July 7, 2015. (Describes 1-naphthamide vs 2-naphthamide SAR in CREB inhibition.) View Source
